molecular formula C19H22N4O2 B2703556 1-(3,4-Dimethylphenyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea CAS No. 1226454-62-1

1-(3,4-Dimethylphenyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea

Cat. No. B2703556
CAS RN: 1226454-62-1
M. Wt: 338.411
InChI Key: GYXFLWCVDKMCNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-3-(2-(3-oxopiperazin-1-yl)phenyl)urea, also known as DPU-99, is a small molecule inhibitor that has been studied for its potential in cancer treatment. It was first synthesized in 2008 and has since been the subject of numerous scientific studies.

Scientific Research Applications

Molecular Docking and Anticonvulsant Activity

A study focusing on the synthesis of sulfonylurea/thiourea derivatives including compounds similar to the one exhibited significant anticonvulsant activity. These compounds were evaluated through maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsant models, with some showing high efficacy. The chloro-substituted derivative was identified as the most active, suggesting the relevance of sulfonylurea series in developing safer anticonvulsant drugs (Thakur et al., 2017).

Anticancer Agents

Another study explored the antiproliferative effects of diaryl urea derivatives against various cancer cell lines. These compounds, designed through computer-aided methods, showed significant inhibitory activity, with one particular compound exhibiting potency comparable to the control sorafenib. This highlights the potential of urea derivatives as BRAF inhibitors in cancer treatment (Jian Feng et al., 2020).

Cytotoxicity and DNA-topoisomerase Inhibition

Research on asymmetric ureas and thioureas revealed their antiproliferative action against cancer cells, alongside inhibitory activity against DNA topoisomerases I and II-alpha. This suggests their potential as chemotherapeutic agents (Andressa Esteves-Souza et al., 2006).

Microbial Degradation of Herbicides

A study on the phytotoxicity of substituted urea herbicides examined their degradation by various Aspergilli, indicating that microbial action can significantly influence the environmental impact and degradation rates of these compounds (D. Murray et al., 1969).

Corrosion Inhibition

Research on 1,3,5-triazinyl urea derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions, revealing the potential industrial applications of urea derivatives in protecting metal surfaces (B. Mistry et al., 2011).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13-7-8-15(11-14(13)2)21-19(25)22-16-5-3-4-6-17(16)23-10-9-20-18(24)12-23/h3-8,11H,9-10,12H2,1-2H3,(H,20,24)(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXFLWCVDKMCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2N3CCNC(=O)C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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